4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
4-methyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-9-4-2-6-11-12(9)15-13(17-11)14-8-10-5-3-7-16-10/h2,4,6,10H,3,5,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACWVPLXDPQELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Approach
Data Table: Example Synthetic Route
| Step | Reactant 1 | Reactant 2 | Key Reagent/Condition | Product |
|---|---|---|---|---|
| 1 | 4-methylaniline | Carbon disulfide, bromine | Acidic/oxidative cyclization | 4-methyl-2-aminobenzothiazole |
| 2 | Tetrahydrofuran-2-methanol | Phosphorus tribromide (PBr₃) | 0–25°C, inert atmosphere | Tetrahydrofuran-2-ylmethyl bromide |
| 3 | 4-methyl-2-aminobenzothiazole | Tetrahydrofuran-2-ylmethyl bromide | K₂CO₃, DMF, 80°C | 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine |
| 4 | Crude reaction mixture | — | Chromatography/recrystallization | Pure target compound |
Mechanistic Considerations
- The N-alkylation step is typically performed under basic conditions to deprotonate the 2-amino group, enhancing its nucleophilicity toward the alkyl halide.
- Solvents such as DMF or DMSO are preferred for their ability to dissolve both reactants and facilitate SN2 reactions.
- The reaction temperature is generally maintained between 60–100°C to optimize yield and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Nucleophilic substitution reactions can introduce new substituents at specific positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium hydride (NaH) and various alkyl halides can be employed.
Major Products Formed
Scientific Research Applications
Structural Details
- IUPAC Name : 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
- Molecular Formula : C13H16N2OS
- Molecular Weight : 248.35 g/mol
- CAS Number : 1251578-66-1
- Purity : 95% .
The compound features a benzothiazole core, which is known for its biological activity, and a tetrahydrofuran moiety that may enhance solubility and bioavailability.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds containing benzothiazole moieties exhibit anticancer properties. Research indicates that derivatives of benzothiazole can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis .
- Antimicrobial Properties : The thiazole ring has been associated with antimicrobial activity. Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating potential for development into new antibiotics .
- Neuroprotective Effects : Some studies have explored the neuroprotective effects of benzothiazole derivatives, suggesting that they may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from oxidative stress .
Material Science
- Polymer Synthesis : The compound can act as a monomer or additive in polymer chemistry, potentially enhancing the thermal stability and mechanical properties of polymers. Its unique structure allows for incorporation into various polymer matrices .
- Dyes and Pigments : Due to its chromophoric properties, this compound can be utilized in the production of dyes and pigments for textiles and coatings, providing vibrant colors while maintaining stability under light exposure .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated a series of benzothiazole derivatives, including those structurally similar to this compound. The results indicated significant cytotoxic effects against breast cancer cell lines, with IC50 values demonstrating potency comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In research conducted by the International Journal of Antimicrobial Agents, derivatives of benzothiazole were tested against multidrug-resistant bacterial strains. The findings revealed that certain modifications to the benzothiazole structure enhanced antimicrobial activity, suggesting a pathway for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism by which 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The THF-methyl group in the target compound balances hydrophilicity and membrane permeability, unlike the pyridin-4-ylmethyl group in , which may favor polar interactions .
Biological Activity
4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine, with the CAS number 1251578-66-1, is a compound of interest due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which have been recognized for various pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.
The chemical formula for this compound is C13H16N2OS, with a molecular weight of 248.35 g/mol. It has a purity of 95%, indicating a high level of refinement suitable for biological studies. The structure includes a thiazole ring and a tetrahydrofuran moiety, which are critical for its biological activity.
Recent studies suggest that compounds containing thiazole rings can act as electrophilic agents capable of inducing ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides . The presence of the tetrahydrofuran group may enhance the compound's ability to interact with biological targets through specific binding mechanisms.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts:
- Antimicrobial Activity : Preliminary studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
- Cytotoxicity : This compound has shown potential cytotoxic effects in vitro. Analogous thiazole compounds have been reported to induce cell death in cancer cell lines through mechanisms involving oxidative stress and apoptosis .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study focusing on thiazole derivatives found that certain structural modifications led to enhanced cytotoxicity against cancer cell lines. Specifically, compounds with electrophilic centers were more effective in inducing ferroptosis, suggesting that this compound might share similar properties .
Case Study 2: Antimicrobial Efficacy
Research into related benzothiazole compounds has shown promising results against various bacterial strains. For example, compounds with similar structural features demonstrated minimum inhibitory concentrations (MIC) below 10 µg/mL against resistant bacterial strains .
Data Tables
Q & A
Basic: What are the optimal synthetic routes for 4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine, and what reaction conditions yield the highest purity?
Methodological Answer:
The synthesis typically involves cyclization reactions with thiourea derivatives and α-haloketones under acidic or basic conditions. For example, analogous compounds like N-m-Tolylbenzo[d]thiazol-2-amine were synthesized via cyclization using sodium hydroxide, sulfuric acid, or iodine in potassium iodide, achieving yields of 75% with column chromatography purification . Key steps include:
- Thiazole ring formation : Reacting thiourea with α-haloketones (e.g., chloroacetone) under reflux in ethanol.
- Substitution : Introducing the tetrahydrofuran-methyl group via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%).
Basic: How is the compound structurally characterized using spectroscopic methods?
Methodological Answer:
Structural confirmation relies on:
- ¹H/¹³C NMR : Distinct signals for the tetrahydrofuran-methyl group (δ ~3.6–3.8 ppm for CH₂-O) and benzo[d]thiazole protons (aromatic δ ~7.2–8.1 ppm). For example, N-m-Tolylbenzo[d]thiazol-2-amine shows a singlet at δ 2.4 ppm for the methyl group .
- IR Spectroscopy : Absorbances for N-H stretching (~3300 cm⁻¹), C=N (~1600 cm⁻¹), and C-S (~680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching calculated values (e.g., C₁₃H₁₆N₂OS: 248.34 g/mol) .
Basic: What in vitro models are recommended for initial biological activity screening?
Methodological Answer:
- Anticancer Activity : Test against NCI-60 cancer cell lines (e.g., melanoma, breast cancer) using MTT assays. Derivatives with thiazole-tetrahydrofuran motifs showed IC₅₀ values <10 µM in selective cell lines .
- Antimicrobial Screening : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazole-amine analogs exhibited MICs of 8–32 µg/mL .
Advanced: How can density functional theory (DFT) studies inform the electronic structure and reactivity of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) predict:
- HOMO-LUMO gaps : Correlate with nucleophilic/electrophilic sites. For thiazole derivatives, gaps of ~4.5 eV suggest moderate reactivity .
- Molecular Electrostatic Potential (MEP) : Highlights electron-rich regions (e.g., thiazole nitrogen) for potential hydrogen bonding in biological targets .
- Thermochemical Data : Atomization energies and ionization potentials validate stability under experimental conditions .
Advanced: How do substituent variations on the tetrahydrofuran or benzothiazole moieties affect bioactivity?
Methodological Answer:
-
Tetrahydrofuran Modifications : Replacing the methyl group with bulkier substituents (e.g., adamantane) enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .
-
Benzothiazole Substitutions : Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position increase antimicrobial potency by 2–4-fold compared to methyl groups .
-
SAR Table :
Substituent Bioactivity (IC₅₀, µM) LogP -CH₃ 12.5 (Melanoma) 2.8 -Cl 8.2 (Breast Cancer) 3.1 -CF₃ 6.5 (Lung Cancer) 3.5 Data derived from analogs in .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Protocols : Ensure consistent cell line sources (e.g., ATCC), passage numbers, and assay conditions (e.g., serum concentration). Discrepancies in IC₅₀ values for thiazole derivatives often arise from varying incubation times (48 vs. 72 hours) .
- Meta-Analysis : Pool data from multiple studies (e.g., 10+ cell lines) to identify trends. For example, tetrahydrofuran-containing compounds consistently show higher selectivity for hormone-dependent cancers .
- Mechanistic Studies : Use siRNA knockdowns to confirm target engagement (e.g., tubulin inhibition) when activity varies between similar cell lines .
Advanced: What catalytic strategies improve the efficiency of synthesizing this compound?
Methodological Answer:
- Organocatalysis : Employ aminocatalysts (e.g., proline derivatives) for asymmetric synthesis of the tetrahydrofuran moiety, achieving enantiomeric excess >90% .
- Microwave-Assisted Synthesis : Reduce reaction times from 12 hours to 30 minutes for cyclization steps, improving yield by 15–20% .
- Green Chemistry : Water-mediated reactions at 80°C eliminate toxic solvents (e.g., DMF) while maintaining yields of ~70% .
Advanced: How do transition metal complexes of this compound enhance its pharmacological profile?
Methodological Answer:
- Coordination Chemistry : Schiff base formation with Cu(II) or Fe(III) increases stability and redox activity. For example, Cu(II)-thiazole complexes showed 3-fold higher anticancer activity than the ligand alone .
- Enhanced Bioavailability : Zn(II) complexes improve solubility in PBS buffer (pH 7.4) from <0.1 mg/mL to >2 mg/mL .
- Mechanistic Insights : ESR spectroscopy confirms radical scavenging in metal complexes, correlating with reduced oxidative stress in cell models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
